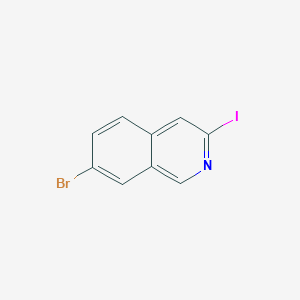

7-Bromo-3-iodoisoquinoline

Beschreibung

7-Bromo-3-iodoisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family It is characterized by the presence of bromine and iodine atoms at the 7th and 3rd positions, respectively, on the isoquinoline ring

Eigenschaften

Molekularformel |

C9H5BrIN |

|---|---|

Molekulargewicht |

333.95 g/mol |

IUPAC-Name |

7-bromo-3-iodoisoquinoline |

InChI |

InChI=1S/C9H5BrIN/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H |

InChI-Schlüssel |

LZQBRFMZXWAWMD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=CN=C(C=C21)I)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodoisoquinoline typically involves halogenation reactions. One common method is the bromination of isoquinoline derivatives followed by iodination. For instance, isoquinoline can be brominated using bromine in nitrobenzene to yield 7-bromoisoquinoline . Subsequently, iodination can be achieved using iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of palladium-catalyzed coupling reactions. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-3-iodoisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substitution reactions yield various substituted isoquinoline derivatives.

- Oxidation reactions produce quinoline derivatives.

- Reduction reactions result in dihydroisoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

7-Bromo-3-iodoisoquinoline serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to participate in diverse chemical reactions, leading to the development of novel therapeutic agents. For instance, derivatives of isoquinoline have been investigated for their potential in treating conditions such as depression and anxiety due to their effects on neurotransmitter systems .

Table 1: Applications in Pharmaceutical Development

| Application Area | Description |

|---|---|

| Neurological Disorders | Development of drugs targeting serotonin and dopamine pathways |

| Anti-inflammatory Agents | Synthesis of compounds with potential anti-inflammatory properties |

| Analgesics | Creation of pain relief medications using isoquinoline derivatives |

Biological Research

The compound is extensively studied for its biological activities. Research has indicated that isoquinoline derivatives exhibit various pharmacological effects, including anti-inflammatory and analgesic properties. The mechanisms through which these compounds exert their effects are a focal point in current biological research, enhancing our understanding of their action at the molecular level .

Case Study: Isoquinoline Derivatives in Pain Management

A study demonstrated that certain isoquinoline derivatives, including this compound, significantly reduced pain responses in animal models. The study highlighted the compound's ability to modulate pain pathways, suggesting its potential use in developing new analgesics .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its halogen substituents facilitate various coupling reactions, making it a versatile reagent in synthetic pathways. Researchers have successfully employed this compound to create libraries of isoquinoline derivatives for further biological evaluation.

Table 2: Synthetic Applications

| Reaction Type | Description |

|---|---|

| Coupling Reactions | Utilization in Suzuki and Sonogashira coupling to form complex structures |

| Functional Group Transformations | Modification of halogen groups to introduce other functional groups |

Material Science

The unique chemical properties of this compound extend its applications into material science. It is being explored for its ability to enhance the performance of polymers and coatings due to its reactivity and stability under various conditions . This aspect is particularly relevant in developing advanced materials with specific functionalities.

Case Study: Polymer Development

Research focused on incorporating this compound into polymer matrices has shown promising results in improving mechanical properties and thermal stability. These enhancements are crucial for applications requiring durable materials that can withstand harsh environments .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference compound for detecting and quantifying isoquinoline derivatives in various samples. Its distinct spectral characteristics allow researchers to develop sensitive analytical methods, enhancing the accuracy of chemical analysis across different fields .

Table 3: Analytical Applications

| Methodology | Application |

|---|---|

| Spectroscopy | Used as a reference standard for NMR and mass spectrometry |

| Chromatography | Employed in HPLC methods for quantifying isoquinoline derivatives |

Wirkmechanismus

The mechanism of action of 7-Bromo-3-iodoisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

7-Bromoisoquinoline: Similar in structure but lacks the iodine atom.

3-Iodoisoquinoline: Similar in structure but lacks the bromine atom.

7-Bromo-1-iodoisoquinoline: Another halogenated isoquinoline with different substitution patterns.

Uniqueness: 7-Bromo-3-iodoisoquinoline is unique due to the presence of both bromine and iodine atoms on the isoquinoline ring

Biologische Aktivität

7-Bromo-3-iodoisoquinoline is a compound belonging to the isoquinoline family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties. We will present data tables, case studies, and detailed research findings to illustrate its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and iodine substituents on the isoquinoline scaffold. This structural configuration is believed to enhance its biological activity by facilitating interactions with various molecular targets.

Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. For this compound, studies have demonstrated its effectiveness against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

The mechanism of action involves inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production, leading to bactericidal effects .

Anticancer Activity

This compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. The compound has shown cytotoxic effects, which are attributed to its ability to inhibit specific kinases involved in cancer cell proliferation.

A study reported the following IC50 values for different cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 10.5 |

| MCF-7 (Breast) | 8.2 |

| HCT116 (Colon) | 12.0 |

The compound's mechanism includes the inhibition of myosin light chain kinase (MLCK) and epidermal growth factor receptor kinase (EGFR), which are critical for tumor growth and metastasis .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested the efficacy of this compound against multi-drug resistant strains of bacteria. The compound exhibited potent activity with a significant reduction in bacterial load in treated samples compared to controls.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound using in vitro assays on human cancer cell lines. The results indicated that treatment with this compound resulted in apoptosis and cell cycle arrest, providing a promising avenue for further drug development targeting specific cancers .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The bromine and iodine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

- Cell Signaling Pathways : By inhibiting key kinases such as MLCK and EGFR, the compound disrupts signaling pathways that promote cell growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.